Hydroxybupropion-d8
Description
Significance of Isotopic Substitution in Pharmacological Investigations
Isotopic substitution is a technique where one or more atoms in a molecule are replaced by their isotopes. chemicalsknowledgehub.com In pharmaceutical research, the substitution of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), is of particular interest. simsonpharma.comhwb.gov.in This process, known as deuteration, creates compounds that are chemically similar to their original counterparts but possess a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. acs.org This difference can lead to the "kinetic isotope effect," where chemical reactions, including metabolic processes, are slowed down at the site of deuteration. simsonpharma.comacs.org
This seemingly subtle modification can have significant impacts on a drug molecule's properties. nih.gov By strategically replacing hydrogen atoms at sites vulnerable to metabolic breakdown, researchers can enhance the metabolic stability of a drug. nih.govpharmaffiliates.com This may lead to an improved pharmacokinetic profile, such as a longer half-life in the body. simsonpharma.comacs.org The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, demonstrating the clinical viability of this approach. nih.gov
Beyond altering metabolic pathways, deuterated compounds are invaluable tools in analytical chemistry. simsonpharma.com They are frequently used as internal standards in quantitative bioanalysis, particularly in techniques like mass spectrometry. pharmaffiliates.commusechem.com Because a deuterated standard is nearly identical to the analyte of interest but has a distinct molecular weight, it allows for highly accurate and precise measurement of the drug or metabolite concentration in complex biological samples like plasma or urine. musechem.commetsol.com This precise quantification is essential for a wide range of pharmacological studies, including absorption, distribution, metabolism, and excretion (ADME) investigations. chemicalsknowledgehub.commusechem.com
Overview of Hydroxybupropion (B195616) as a Major Metabolite of Bupropion (B1668061)
Bupropion is a medication used as an antidepressant and for smoking cessation. wikipedia.orgnih.gov Following oral administration, bupropion undergoes extensive and rapid first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2B6. wikipedia.orgpsychopharmacologyinstitute.comumich.edu This process involves the hydroxylation of bupropion's tert-butyl group to form hydroxybupropion. wikipedia.orgumich.edu
Like its parent compound, hydroxybupropion is pharmacologically active, inhibiting the reuptake of norepinephrine (B1679862) and, to a lesser extent, dopamine. wikipedia.orgmedchemexpress.com It also acts as an antagonist at nicotinic acetylcholine (B1216132) receptors. medchemexpress.comnih.gov Studies have indicated that the (2S,3S)-isomer of hydroxybupropion is particularly potent at these targets. nih.gov The significant contribution of hydroxybupropion to the clinical efficacy of bupropion has been noted in smoking cessation studies, where higher plasma levels of the metabolite correlated with better outcomes. nih.govclinpgx.org
Rationale for the Research Application of Hydroxybupropion-d8
The primary research application of this compound is as an internal standard for quantitative analysis. pharmaffiliates.comscbt.com In pharmacological and clinical studies, accurately measuring the concentration of hydroxybupropion in biological fluids is crucial for understanding the pharmacokinetics of bupropion. chemicalsknowledgehub.comnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive method used for this purpose. pharmaffiliates.com To ensure the accuracy of these measurements, a stable isotope-labeled internal standard is added to the biological samples (e.g., plasma or urine) before analysis. musechem.com this compound is ideal for this role because it behaves almost identically to the naturally occurring hydroxybupropion during sample extraction and chromatographic separation. researchgate.net
However, because it contains eight deuterium atoms, its molecular weight is significantly different from the non-deuterated metabolite. scbt.com This mass difference allows the mass spectrometer to distinguish between the analyte (hydroxybupropion) and the internal standard (this compound), enabling precise quantification of the metabolite's concentration. musechem.com This application is critical for drug metabolism studies, pharmacokinetic modeling, and bioequivalence studies that require reliable data on metabolite levels. chemicalsknowledgehub.commetsol.com
Physicochemical Properties of Hydroxybupropion and its Deuterated Analogue
| Property | Hydroxybupropion | This compound |
| Molecular Formula | C₁₃H₁₈ClNO₂ wikipedia.org | C₁₃H₁₀D₈ClNO₂ scbt.com |
| Molar Mass | 255.74 g·mol⁻¹ wikipedia.org | 263.79 g·mol⁻¹ scbt.com |
| CAS Number | 92264-81-8 medchemexpress.com | 1309283-18-8 scbt.com |
| Synonym | BW 306U wikipedia.org | 1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-[dideuterio(hydroxy)methyl]propan-2-yl]amino]propan-1-one scbt.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18ClNO2 |
|---|---|
Molecular Weight |
263.79 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-[dideuterio(hydroxy)methyl]propan-2-yl]amino]propan-1-one |
InChI |
InChI=1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/i2D3,3D3,8D2 |
InChI Key |
AKOAEVOSDHIVFX-IBKKAOJUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])O)NC(C)C(=O)C1=CC(=CC=C1)Cl |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO |
Origin of Product |
United States |
Synthetic Strategies for Deuterium Incorporation into Hydroxybupropion D8
Isotopic Labeling Methodologies for Deuterated Compounds
The introduction of deuterium (B1214612) into organic molecules is a fundamental aspect of preparing isotopically labeled standards. The primary goal is to replace hydrogen atoms at specific, metabolically stable positions with deuterium atoms. This substitution results in a compound with a higher mass, which is readily distinguishable by mass spectrometry from the endogenous or administered unlabeled drug.
Common strategies for deuterium incorporation include:
Use of Deuterated Reagents and Building Blocks: This is one of the most straightforward and widely employed methods. The synthesis is carried out using starting materials or key intermediates that are already enriched with deuterium. This approach offers high levels of deuterium incorporation at specific sites.
Deuterium Gas Exchange: In this method, the target molecule or a precursor is exposed to deuterium gas (D₂) in the presence of a catalyst, such as palladium on carbon (Pd/C). This facilitates the exchange of hydrogen atoms with deuterium. The position and extent of labeling can be controlled by the reaction conditions.
Solvent-Mediated Exchange: Utilizing deuterated solvents like deuterium oxide (D₂O), deuterated methanol (B129727) (CD₃OD), or deuterated chloroform (B151607) (CDCl₃) can lead to the exchange of labile protons (e.g., those attached to oxygen, nitrogen, or sulfur) with deuterium. For non-labile C-H bonds, this method often requires the presence of a suitable catalyst.
For Hydroxybupropion-d8, the use of a deuterated building block is the most prevalent and efficient strategy, ensuring high isotopic enrichment at the desired positions.
Chemical Synthesis Routes for this compound Production
The synthesis of this compound generally mirrors the established synthetic pathways for unlabeled hydroxybupropion (B195616), with the key difference being the use of a deuterated precursor. The most common route involves the reaction of a halogenated propiophenone (B1677668) derivative with a deuterated amino alcohol.
A plausible and widely accepted synthetic scheme for this compound is as follows:
Starting Materials: The synthesis commences with two primary reactants:
2-Bromo-3'-chloropropiophenone
Deuterated 2-amino-2-methyl-1-propanol (B13486)
The deuterated amino alcohol is the source of the deuterium atoms in the final product. A commercially available, highly deuterated version is often used, such as 2-amino-2-methyl-1-propanol-d11, where all eleven hydrogen atoms on the non-aromatic portion of the molecule are replaced with deuterium.
Nucleophilic Substitution Reaction: The core of the synthesis is a nucleophilic substitution reaction where the amino group of the deuterated 2-amino-2-methyl-1-propanol attacks the electrophilic carbon bearing the bromine atom in 2-bromo-3'-chloropropiophenone. This reaction is typically carried out in a suitable solvent, such as acetonitrile, and may be facilitated by heating.
Work-up and Purification: Following the reaction, the resulting this compound is isolated from the reaction mixture. This typically involves extraction and purification steps, such as column chromatography, to remove any unreacted starting materials, byproducts, and impurities. The final product is then obtained as a purified solid.
The chemical name for this compound, 1-(3-Chlorophenyl)-2-((1-hydroxy-2-(methyl-d3)propan-2-yl-1,1,3,3,3-d5)amino)propan-1-one, confirms that the deuterium atoms are located on the amino alcohol moiety of the molecule.
Advanced Characterization and Purity Assessment of Deuterated Standards
The characterization and purity assessment of this compound are critical to ensure its suitability as an internal standard. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Key Analytical Techniques:
Mass Spectrometry (MS): Mass spectrometry is the cornerstone for the analysis of deuterated compounds. It confirms the molecular weight of this compound, which is expected to be 8 atomic mass units higher than the unlabeled compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule, which should be consistent with the proposed structure, showing a corresponding mass shift in the fragment ions compared to the unlabeled standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for confirming the exact location of the deuterium atoms. In ¹H NMR, the signals corresponding to the protons that have been replaced by deuterium will be absent. ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei. ¹³C NMR can also provide structural information and confirm the carbon skeleton of the molecule.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of the this compound sample. By coupling HPLC with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS), the presence of any non-deuterated hydroxybupropion or other impurities can be quantified.
Isotopic Purity Assessment:
A crucial aspect of characterizing a deuterated standard is the determination of its isotopic purity. This refers to the percentage of the compound that is fully deuterated at the intended positions. It is also important to quantify the percentage of partially deuterated and non-deuterated species. This is typically achieved using mass spectrometry by comparing the integrated peak areas of the ion corresponding to this compound with those of the lower mass isotopologues. A high isotopic purity (typically >98%) is essential for an internal standard to ensure accurate quantification in bioanalytical methods.
| Analytical Technique | Purpose | Expected Observations for this compound |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | Molecular ion peak at m/z corresponding to C₁₃H₁₀D₈ClNO₂. |
| Tandem MS (MS/MS) | Structural confirmation through fragmentation patterns. | Fragment ions showing an 8 amu mass shift compared to unlabeled hydroxybupropion. |
| ¹H NMR Spectroscopy | Determination of deuterium incorporation sites. | Absence of proton signals at the deuterated positions. |
| ²H NMR Spectroscopy | Direct detection of deuterium atoms. | Signals corresponding to the deuterium nuclei at the labeled positions. |
| ¹³C NMR Spectroscopy | Confirmation of the carbon framework. | Spectrum consistent with the structure of hydroxybupropion. |
| HPLC | Assessment of chemical purity. | A single major peak corresponding to this compound. |
Advanced Bioanalytical Applications of Hydroxybupropion D8
Role as a Stable Isotope-Labeled Internal Standard in Mass Spectrometry
The use of stable isotope-labeled internal standards (SIL-ISs) is considered the gold standard in quantitative mass spectrometry for its ability to ensure accuracy and correct for experimental variability. scioninstruments.comoup.com Hydroxybupropion-d8, being chemically almost identical to its non-labeled counterpart, hydroxybupropion (B195616), but differing in mass, is an ideal candidate for this purpose. scioninstruments.com
Principles of Isotopic Internal Standardization in LC-MS/MS Bioanalysis
Isotopic internal standardization, also known as stable isotope dilution, is a technique employed to enhance the precision and accuracy of quantitative bioanalysis. oup.com The core principle involves adding a known quantity of a stable isotope-labeled version of the analyte, such as this compound, to a sample at the beginning of the analytical process. scioninstruments.com
This SIL-IS co-elutes with the target analyte during liquid chromatography and experiences similar ionization effects in the mass spectrometer's ion source. waters.com Because the SIL-IS and the analyte behave nearly identically during sample preparation, extraction, and analysis, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. waters.com The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge ratio (m/z). scioninstruments.com By measuring the ratio of the analyte's signal intensity to that of the SIL-IS, accurate quantification can be achieved, as this ratio remains constant despite variations in sample handling or instrument response. scioninstruments.comscispace.com
Strategies for Mitigation of Matrix Effects and Ionization Variability
Biological samples, such as plasma and urine, are complex matrices containing numerous endogenous compounds. oup.com These co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a phenomenon known as the "matrix effect." oup.com This can result in either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can lead to inaccurate quantification. oup.com
The use of a SIL-IS like this compound is a primary strategy to mitigate these issues. researchgate.net Since the SIL-IS has nearly identical physicochemical properties to the analyte, it is affected by matrix effects in a very similar manner. oup.com Therefore, any suppression or enhancement of the analyte's signal is compensated for by a similar change in the internal standard's signal, allowing the analyte-to-internal standard ratio to remain a reliable measure for quantification. waters.com
However, it is important to note that deuterium-labeled standards can sometimes exhibit slightly different chromatographic retention times compared to their unlabeled counterparts, a phenomenon known as the "isotope effect." oup.com If this difference is significant, the analyte and the SIL-IS may not experience the exact same matrix effects, potentially compromising accuracy. myadlm.org Therefore, careful method development is crucial to ensure co-elution and effective compensation for matrix effects.
Method Development and Validation for Quantitative Bioanalysis of Related Analytes
The development and validation of robust analytical methods are essential for the accurate quantification of bupropion (B1668061) and its metabolites in biological matrices. This compound plays a key role in these methods.
Evaluation of Analytical Performance Characteristics (e.g., sensitivity, precision, accuracy)
Numerous studies have developed and validated LC-MS/MS methods for the simultaneous quantification of bupropion and its major metabolites, including hydroxybupropion, using deuterated internal standards. ijper.orgnih.govnih.gov These methods are evaluated based on several key performance characteristics to ensure their reliability.
Sensitivity , often defined by the lower limit of quantification (LLOQ), is a critical parameter. For instance, a stereoselective LC-MS/MS method reported an LLOQ of 0.3 ng/mL for the enantiomers of hydroxybupropion. nih.gov Another study achieved an LLOQ of 5.0 ng/mL for hydroxybupropion. ijper.org
Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Accuracy is the closeness of a measured value to the true value and is expressed as the percentage of the nominal concentration. Regulatory guidelines generally require precision and accuracy to be within ±15% (or ±20% at the LLOQ). Validated methods using deuterated internal standards consistently demonstrate high precision and accuracy. For example, one study reported intra- and inter-day precision and accuracy to be within 12% for each analyte. nih.gov Another found intra-day precision to be between 3.4% and 15.4% and inter-day precision between 6.1% and 19.9%, with corresponding accuracies of 80.6% to 97.8% and 88.5% to 99.9%, respectively. nih.gov
Below is a table summarizing the analytical performance characteristics from a representative study for the quantification of hydroxybupropion using a deuterated internal standard.
| Analyte | LLOQ (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| (R,R)-Hydroxybupropion | 2 | < 12 | 88-112 | < 12 | 88-112 |
| (S,S)-Hydroxybupropion | 2 | < 12 | 88-112 | < 12 | 88-112 |
| Data adapted from a stereoselective analytical method validation. nih.gov |
Assessment of Isotopic Purity and Potential Interference from Unlabeled Analogues
The isotopic purity of a deuterated internal standard is a crucial factor that can affect the accuracy of a quantitative assay. nih.govrsc.org Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium (B1214612) atoms. nih.gov High-resolution mass spectrometry (HR-MS) is a powerful technique for assessing the isotopic purity of deuterated compounds by distinguishing between the different isotopologs (molecules that differ only in their isotopic composition). nih.govresearchgate.net
It is essential to ensure that the deuterated standard, such as this compound, has a high isotopic enrichment and is free from significant amounts of the unlabeled analyte (hydroxybupropion). rsc.org The presence of unlabeled analyte as an impurity in the internal standard can lead to an overestimation of the analyte's concentration in the sample. This is because the mass spectrometer cannot distinguish between the unlabeled analyte present in the sample and the unlabeled analyte impurity in the internal standard.
Furthermore, the stability of the deuterium label is important. In some cases, deuterium atoms can exchange with protons from the surrounding solvent, leading to a decrease in the isotopic purity of the standard over time. sigmaaldrich.com This can compromise the accuracy of the results. Therefore, the stability of the deuterated standard under the analytical conditions must be evaluated during method validation.
Application in Stable Isotope-Assisted Metabolite Identification Studies
Beyond its role as an internal standard, this compound and other stable isotope-labeled analogues are valuable tools in metabolite identification studies. The use of stable isotopes can help to distinguish drug-related metabolites from endogenous compounds in complex biological matrices. researchgate.net
In a typical stable isotope-assisted metabolite identification study, a mixture of the unlabeled drug and its stable isotope-labeled version (e.g., a 1:1 ratio) is administered. The mass spectrometer is then programmed to look for pairs of peaks with a specific mass difference corresponding to the number of isotopes incorporated. For example, when using a d8-labeled compound, the instrument would search for peak pairs separated by 8 mass units.
This "isotope pattern" provides a unique signature for drug-related material, making it easier to identify novel metabolites, even at low concentrations, amidst a high background of endogenous molecules. researchgate.net Research has demonstrated the use of d9-bupropion to identify its metabolites, such as d8-hydroxybupropion, after incubation with liver S9 fractions. researchgate.net This approach significantly enhances the confidence in metabolite identification by linking the newly discovered compounds directly to the administered drug.
Mechanistic Investigations of Drug Metabolism Via Deuterium Kinetic Isotope Effects
Theoretical Framework of Deuterium (B1214612) Kinetic Isotope Effects in Enzyme-Catalyzed Reactions
The theoretical basis of the deuterium KIE lies in the mass difference between hydrogen and deuterium. youtube.com A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. youtube.comjuniperpublishers.com Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. youtube.comjuniperpublishers.com This effect is most pronounced when C-H bond breaking is the rate-limiting step of the reaction. nih.govdocumentsdelivered.com
Kinetic isotope effects are categorized as either primary or secondary. A primary kinetic isotope effect is observed when the isotopic substitution occurs at a bond that is broken or formed in the rate-determining step of the reaction. pediaa.comdifferencebetween.com The magnitude of the primary KIE provides direct evidence for the involvement of that bond cleavage in the slowest step of the reaction sequence. nih.govdifferencebetween.com
In contrast, a secondary kinetic isotope effect arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-limiting step. pediaa.comdifferencebetween.comdrugdiscoveryopinion.com These effects are generally smaller than primary KIEs and can be further classified as alpha, beta, or gamma depending on the proximity of the isotope to the reaction center. pediaa.comdrugdiscoveryopinion.com Secondary KIEs can provide valuable information about changes in hybridization or the steric environment at the transition state. pediaa.com
Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. documentsdelivered.comnih.gov A significant portion of P450-catalyzed reactions involve the breaking of C-H bonds. nih.govnih.gov The observation of a significant primary deuterium KIE in a P450-catalyzed reaction is strong evidence that C-H bond cleavage is at least partially rate-limiting. nih.govnih.gov
The general catalytic cycle of microsomal P450s involves several steps, with C-H bond breaking occurring in a single step. nih.gov The magnitude of the observed KIE can be influenced by other steps in the cycle, such as substrate binding, electron transfer, and product release. nih.govacs.org Therefore, careful experimental design is crucial to accurately interpret the KIE and its implications for the reaction mechanism. acs.org
Elucidation of Hydroxybupropion (B195616) Metabolic Pathways in In Vitro Systems
Hydroxybupropion is the major active metabolite of bupropion (B1668061), formed primarily through hydroxylation of the parent compound. pharmgkb.orgnih.govresearchgate.net In vitro studies using human liver microsomes (HLMs) and cDNA-expressed P450s have been instrumental in identifying the enzymes responsible for its formation and further metabolism.
The formation of hydroxybupropion is predominantly catalyzed by the cytochrome P450 isoform CYP2B6 . pharmgkb.orgresearchgate.netnih.gov Studies with recombinant CYP2B6 and HLM inhibition studies have confirmed that CYP2B6 is responsible for approximately 90% of hydroxybupropion formation. nih.gov
While CYP2B6 is the primary enzyme, CYP2C19 has also been shown to contribute to bupropion metabolism, mainly through alternative hydroxylation pathways, particularly at lower substrate concentrations. nih.govresearchgate.net However, CYP2C19's role in the direct formation of hydroxybupropion is considered minor compared to CYP2B6. researchgate.netmdpi.com In vivo studies have shown that genetic variations in CYP2C19 can affect the plasma concentrations of bupropion and its other metabolites, but not significantly alter hydroxybupropion levels. nih.govclinpgx.org
The metabolism of bupropion by CYP2B6 is also stereoselective. nih.gov Studies have shown that (S)-bupropion is metabolized to (S,S)-hydroxybupropion at a higher rate than (R)-bupropion is to (R,R)-hydroxybupropion in both recombinant CYP2B6 and human liver microsomes. nih.gov
Table 1: Key Cytochrome P450 Isoforms in Bupropion Metabolism
| Isoform | Primary Role in Bupropion Metabolism | Notes |
|---|---|---|
| CYP2B6 | Major enzyme responsible for the formation of hydroxybupropion. pharmgkb.orgresearchgate.netnih.gov | Exhibits stereoselectivity, metabolizing (S)-bupropion at a higher rate. nih.gov |
| CYP2C19 | Involved in alternative hydroxylation pathways of bupropion. nih.govresearchgate.net | Its contribution to hydroxybupropion formation is minor. researchgate.netmdpi.com |
Following its formation, hydroxybupropion can undergo further metabolism through glucuronidation, a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.netnih.gov This process involves the conjugation of glucuronic acid to the hydroxyl group of hydroxybupropion, forming a more water-soluble glucuronide conjugate that can be more easily excreted from the body. xenotech.com
In vitro studies using human liver microsomes and a panel of expressed UGT enzymes have identified UGT2B7 as the primary enzyme responsible for the glucuronidation of hydroxybupropion. nih.govresearchgate.netnih.govclinpgx.org UGT2B4 also contributes to a lesser extent. nih.govclinpgx.org The glucuronidation of hydroxybupropion is also stereoselective, with (R,R)-hydroxybupropion glucuronide being formed more efficiently than (S,S)-hydroxybupropion glucuronide in human liver microsomes. nih.govnih.goviu.edu
Table 2: UGT Isoforms Involved in Hydroxybupropion Glucuronidation
| UGT Isoform | Role in Hydroxybupropion Glucuronidation | Stereoselectivity |
|---|---|---|
| UGT2B7 | Primary enzyme catalyzing the formation of hydroxybupropion glucuronides. nih.govresearchgate.netnih.govclinpgx.org | Catalyzes the glucuronidation of both (R,R)- and (S,S)-hydroxybupropion. nih.gov |
| UGT2B4 | Minor contributor to hydroxybupropion glucuronidation. nih.govclinpgx.org | Catalyzes the glucuronidation of (R,R)-hydroxybupropion. nih.gov |
Assessment of Metabolic Stability and In Vitro Clearance Rates for Deuterated Hydroxybupropion Analogues
The strategic replacement of hydrogen with deuterium at metabolically labile sites in a drug molecule can alter its metabolic profile. juniperpublishers.comnih.gov In the case of bupropion, deuteration has been investigated as a means to slow its metabolism and potentially reduce the formation of certain metabolites. nih.govresearchgate.net
Studies using deuterated bupropion analogues have shown a significant decrease in the formation of hydroxybupropion by recombinant CYP2B6 and in human liver microsomes. nih.govresearchgate.net For instance, deuterated bupropion analogues exhibited a decrease in the formation of both (R,R)- and (S,S)-hydroxybupropion. nih.gov In primary human hepatocytes, the metabolism of deuterated bupropion analogues to hydroxybupropion and other metabolites was significantly lower compared to the non-deuterated parent compound. nih.govresearchgate.net
These findings suggest that deuteration at specific sites within the bupropion molecule can effectively slow down its CYP2B6-mediated hydroxylation, leading to increased metabolic stability and reduced in vitro clearance. This alteration in metabolism is a direct consequence of the deuterium kinetic isotope effect.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (R,R)-hydroxybupropion |
| (R,R)-hydroxybupropion glucuronide |
| (S,S)-hydroxybupropion |
| (S,S)-hydroxybupropion glucuronide |
| Bupropion |
| Deuterium |
| Glucuronic acid |
| Hydroxybupropion |
Analysis of Metabolic Shunting and Altered Metabolic Profiles Resulting from Deuteration
The strategic replacement of hydrogen with deuterium at specific metabolic sites within a drug molecule can significantly alter its metabolic fate. This alteration, driven by the kinetic isotope effect, can lead to a phenomenon known as metabolic shunting, where the metabolism of the drug is redirected away from the deuterated pathway towards alternative routes. This can result in a modified metabolic profile, potentially reducing the formation of toxic metabolites and enhancing the drug's safety and pharmacokinetic properties. In the case of bupropion, deuteration has been investigated as a strategy to modulate its metabolism, particularly to decrease the production of its major and pharmacologically active metabolite, hydroxybupropion, which has been associated with the parent drug's toxicity. researchgate.netrawdatalibrary.net
Research into deuterated analogs of bupropion has demonstrated a significant impact on its metabolic profile. researchgate.net Studies utilizing recombinant CYP2B6, human liver microsomes, and primary human hepatocytes have shown that selective deuterium substitution at metabolically active sites can slow down the formation of key metabolites. researchgate.netrawdatalibrary.net This has the potential to yield a drug with a more simplified pharmacokinetic profile, reduced toxicity, and improved tolerability for patients. researchgate.netrawdatalibrary.net
Detailed Research Findings
Investigations into deuterated bupropion analogs, specifically R- or S-d4 and R- or S-d10 analogs, have revealed notable alterations in their metabolism compared to the non-deuterated (R/S-d0) form of bupropion. researchgate.net A key finding is the significant decrease in the formation of the CYP2B6-mediated metabolites, R,R- and S,S-hydroxybupropion, in both recombinant protein systems and human liver microsomes. researchgate.netrawdatalibrary.net
Furthermore, in studies with primary human hepatocytes, the metabolism of these deuterated analogs to R,R- and S,S-hydroxybupropion, as well as to the reductive metabolites threo- and erythro-hydrobupropion, was found to be significantly lower than that of non-deuterated bupropion. researchgate.netrawdatalibrary.net These findings indicate that deuteration effectively slows down the primary metabolic pathways of bupropion. The strategic placement of deuterium at these "metabolic soft spots" is a promising approach to creating a more favorable drug profile. researchgate.net
The following tables summarize the observed effects of deuteration on the metabolic profile of bupropion based on available research findings.
Table 1: Effect of Deuteration on the Formation of Major Bupropion Metabolites
| Deuterated Analog | System | Observed Effect on Metabolite Formation | Reference |
| R- or S-d4 and R- or S-d10 analogs | Recombinant CYP2B6 | Significant decrease in R,R- and S,S-hydroxybupropion formation | researchgate.netrawdatalibrary.net |
| R- or S-d4 and R- or S-d10 analogs | Human Liver Microsomes | Significant decrease in R,R- and S,S-hydroxybupropion formation | researchgate.netrawdatalibrary.net |
| R- or S-d4 and R- or S-d10 analogs | Primary Human Hepatocytes | Significantly less R,R- and S,S-hydroxybupropion formation compared to R/S-d0 bupropion | researchgate.netrawdatalibrary.net |
| R- or S-d4 and R- or S-d10 analogs | Primary Human Hepatocytes | Significantly less threo- and erythro-hydrobupropion formation compared to R/S-d0 bupropion | researchgate.netrawdatalibrary.net |
Table 2: Summary of Metabolic Changes due to Bupropion Deuteration
| Metabolic Pathway | Effect of Deuteration | Implication | Reference |
| CYP2B6-mediated hydroxylation | Decreased formation of hydroxybupropion | Potential for reduced toxicity associated with hydroxybupropion. researchgate.netrawdatalibrary.net | researchgate.netrawdatalibrary.net |
| Carbonyl Reduction | Decreased formation of threo- and erythro-hydrobupropion | Altered overall metabolic clearance and profile of the drug. | researchgate.netrawdatalibrary.net |
| Epimerization | 20-25% decrease in racemization for deuterated analogs | Slower interconversion between enantiomers, potentially leading to a more predictable pharmacokinetic profile. | researchgate.netrawdatalibrary.net |
These findings underscore the potential of selective deuteration to intentionally modify the metabolic profile of a drug. By slowing the rate of formation of certain metabolites, metabolic shunting can be induced, though the extent to which alternative pathways are upregulated for deuterated bupropion requires further quantitative investigation. The observed reductions in the formation of the primary metabolites of bupropion suggest a successful application of the kinetic isotope effect to alter its disposition.
Preclinical Research Applications of Hydroxybupropion D8 in Metabolism and Disposition Studies
In Vitro Biotransformation Studies in Subcellular Fractions (e.g., Liver Microsomes, S9 fractions)
The in vitro biotransformation of bupropion (B1668061) into hydroxybupropion (B195616) is extensively studied using subcellular fractions of the liver to characterize the metabolic pathways and enzymes involved. Human liver microsomes (HLMs), which contain the highest concentration of cytochrome P450 (CYP) enzymes, are the primary system for these investigations.
Studies using HLMs have definitively identified CYP2B6 as the principal enzyme responsible for the hydroxylation of bupropion. nih.gov The formation of hydroxybupropion is almost exclusively mediated by CYP2B6, making bupropion hydroxylation a reliable index reaction for CYP2B6 activity. nih.gov Research in a panel of 32 human livers demonstrated a high correlation (r = 0.94) between bupropion hydroxylation activity and another CYP2B6-mediated reaction, S-mephenytoin N-demethylation. nih.gov Furthermore, the CYP2B6 content in 12 human livers was also highly correlated with the rate of bupropion hydroxylation (r = 0.96). nih.gov
Kinetic studies in four different human liver microsome preparations determined the mean Michaelis-Menten constant (Km) for hydroxybupropion formation to be 89 (+/- 14) µM. nih.gov When tested in microsomes containing cDNA-expressed CYPs, only CYP2B6 was found to mediate the formation of hydroxybupropion. nih.gov
Comparative Metabolism in Non-Human Biological Systems (e.g., Animal Liver Microsomes)
To select appropriate animal models for nonclinical safety and efficacy studies, it is crucial to understand species differences in metabolism. Comparative studies of bupropion's metabolism have been conducted across various species, including monkeys, rats, and mice, by examining the formation of hydroxybupropion in their respective liver microsomes.
These studies reveal significant species-dependent variations in the metabolic profile of bupropion. A key study compared the kinetics of metabolite formation in human, marmoset monkey, rat, and mouse liver microsomes. nih.govspringermedizin.de The contribution of hydroxybupropion to the total clearance of racemic bupropion varied dramatically across species. iu.edunih.gov In mice, hydroxylation is the overwhelmingly predominant pathway, accounting for 96% of bupropion clearance. iu.edunih.gov In contrast, it represents only 17% of clearance in rats. iu.edunih.gov Metabolism in marmoset monkeys was found to most closely resemble that in humans, with hydroxybupropion formation contributing 62% and 38% to total clearance, respectively. iu.edunih.govspringermedizin.de
These findings underscore the importance of selecting the right preclinical species. The data suggest that monkeys are a more suitable model than rodents for investigating pharmacokinetic factors that may influence bupropion's effects in humans. nih.gov
| Species | Contribution of Hydroxybupropion to Total Clearance (%) | Reference |
|---|---|---|
| Human | 38 | iu.edunih.gov |
| Monkey (Marmoset) | 62 | iu.edunih.gov |
| Rat | 17 | iu.edunih.gov |
| Mouse | 96 | iu.edunih.gov |
Investigation of Enzyme Induction and Inhibition Effects on Hydroxybupropion Metabolism In Vitro
In vitro systems are fundamental for investigating how other drugs might induce or inhibit the enzymes responsible for hydroxybupropion formation, thereby predicting potential drug-drug interactions (DDIs). Since CYP2B6 almost exclusively mediates bupropion hydroxylation, this pathway is a specific target for such investigations. nih.gov
Numerous studies have determined the inhibitory potential of various compounds on the formation of hydroxybupropion in human liver microsomes. For example, several selective serotonin (B10506) reuptake inhibitors (SSRIs) that are often co-administered with bupropion have been shown to inhibit its hydroxylation. nih.gov Ticlopidine (B1205844), an antiplatelet agent, has been identified as a potent mechanism-based inhibitor of CYP2B6, significantly reducing the formation of hydroxybupropion. nih.gov In vitro, ticlopidine inhibited the formation of hydroxybupropion with an IC50 value of 0.53 µM. nih.gov
The induction of enzymes can also alter metabolism. Co-administration of rifampicin, a potent enzyme inducer, was shown to have a stereoselective effect on hydroxybupropion concentrations in human subjects. nih.gov
| Inhibitor | IC50 (µM) | Reference |
|---|---|---|
| Paroxetine (B1678475) | 1.6 | nih.gov |
| Fluvoxamine | 6.1 | nih.gov |
| Sertraline (B1200038) | 3.2 | nih.gov |
| Norfluoxetine | 4.2 | nih.gov |
| Fluoxetine | 59.5 | nih.gov |
| Nefazodone | 25.4 | nih.gov |
| Ticlopidine | 0.53 | nih.gov |
Role in Understanding Drug-Drug Interaction Potential in Preclinical Models
Data from in vitro studies on hydroxybupropion formation are critical for predicting and understanding the mechanisms of clinical DDIs. By identifying potent inhibitors or inducers of CYP2B6, preclinical models can flag potential risks when bupropion is co-administered with other medications.
For example, the potent in vitro inhibition of bupropion hydroxylation by ticlopidine explains the clinically observed DDI where ticlopidine increases bupropion exposure in vivo. nih.govresearchgate.net Similarly, the in vitro inhibition of CYP2B6 by SSRIs like paroxetine and sertraline suggests a high potential for DDIs, which requires careful clinical management. nih.gov
Interestingly, hydroxybupropion itself is not just a passive product of metabolism; it is an active molecule that can perpetrate DDIs. While bupropion is not a substrate for CYP2D6, both the parent drug and its metabolites, including hydroxybupropion, act as inhibitors of this enzyme. nih.gov In vitro studies have shown that bupropion and hydroxybupropion are weak inhibitors of a CYP2D6 index reaction, with IC50 values of 58 µM and 74 µM, respectively. nih.govnih.gov However, physiologically-based pharmacokinetic (PBPK) modeling, which integrates such in vitro data, suggests that the high plasma concentrations of the metabolites mean they are significant contributors to the clinically observed DDIs with CYP2D6 substrates. nih.gov The inhibitory potency is ranked from strongest to weakest as: hydroxybupropion, threohydrobupropion, erythrohydrobupropion, and bupropion. nih.gov This highlights the crucial role of characterizing the metabolite's properties to fully understand the parent drug's interaction profile.
Future Directions and Emerging Research Avenues for Hydroxybupropion D8
Development of Novel Analytical Methodologies Utilizing Deuterated Standards for Complex Matrices
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deuterated standards like Hydroxybupropion-d8 are chemically almost identical to their non-deuterated counterparts but have a higher mass, allowing them to be distinguished by a mass spectrometer. nih.gov This property is invaluable for the accurate and precise quantification of the parent drug and its metabolites in complex biological matrices such as plasma, urine, and tissue. nih.govnih.gov
Future research is focused on developing high-throughput, stereoselective LC-MS/MS assays. Bupropion (B1668061) and its metabolites have multiple chiral centers, resulting in different enantiomers that may have distinct pharmacological activities. wikipedia.org Advanced analytical methods are being developed to separate and quantify these individual enantiomers. nih.gov For instance, a stereoselective LC-MS/MS assay using an α1-acid glycoprotein (B1211001) chiral column has been validated for the quantification of bupropion and its principal metabolites, including hydroxybupropion (B195616), in human plasma. nih.gov Such methods often employ a suite of deuterated internal standards, such as bupropion-d9 and hydroxybupropion-d6, to ensure accuracy. nih.govnih.gov
The development of these methodologies is critical for detailed pharmacokinetic studies, therapeutic drug monitoring, and understanding drug-drug interactions. nih.govresearchgate.net The use of deuterated standards like this compound helps to correct for variability during sample preparation and analysis, leading to more reliable and reproducible results. nih.gov
Table 1: Examples of Analytical Methods Using Deuterated Bupropion Analogues
| Analytical Method | Deuterated Standard(s) Used | Matrix | Analytes Quantified | Reference(s) |
|---|---|---|---|---|
| Stereoselective LC-MS/MS | bupropion-d9, hydroxybupropion-d6, erythrohydrobupropion-d9, threohydrobupropion-d9 | Human Plasma | (R)-bupropion, (S)-bupropion, (R,R)-hydroxybupropion, (S,S)-hydroxybupropion, and other metabolites | nih.gov |
| LC-MS/MS | d9-bupropion, d6-hydroxybupropion, d9-erythrohydrobupropion, d9-threohydrobupropion | Human Umbilical Cord Plasma & Placental Tissue | Bupropion, hydroxybupropion, threo- and erythrohydrobupropion | nih.gov |
| LC-MS/MS | Acetaminophen (internal standard, non-deuterated) | Human Plasma | Enantiomers of bupropion, 4-hydroxybupropion, threo-dihydrobupropion, and erythro-dihydrobupropion | nih.gov |
Advanced Spectroscopic and Structural Elucidation Studies of Deuterated Metabolites
The precise structural characterization of drug metabolites is fundamental to understanding the complete metabolic profile of a drug. Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (MS), are the primary tools for this purpose. nih.govnih.gov Stable isotope labeling with deuterium (B1214612), creating compounds like this compound, is a powerful strategy that aids in these structural elucidation studies. researchgate.net
When a deuterated drug like d9-bupropion is metabolized, the resulting metabolites, such as d8-hydroxybupropion, retain the deuterium label. researchgate.net This isotopic signature creates a characteristic mass shift and a unique doublet pattern in the mass spectrum, making the metabolites easier to identify within a complex mixture of endogenous compounds. researchgate.net For example, researchers can use extracted ion chromatograms to specifically track the formation of deuterated metabolites over time. researchgate.net
The chemical name for this compound is 1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-[dideuterio(hydroxy)methyl]propan-2-yl]amino]propan-1-one. scbt.com Mass fragmentation analysis (MS²) of these deuterated metabolites provides further structural confirmation by comparing the fragmentation patterns to those of their non-deuterated reference standards. nih.govresearchgate.net
Table 2: Spectroscopic Properties of Hydroxybupropion and its Deuterated Analogue
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Application | Reference(s) |
|---|---|---|---|---|
| Hydroxybupropion | C₁₃H₁₈ClNO₂ | 255.74 | Parent metabolite for comparison | wikipedia.org |
| This compound | C₁₃H₁₀D₈ClNO₂ | 263.79 | Internal standard in MS, aids in metabolite identification via mass shift | scbt.com |
| d8-(2S,3S)-hydroxybupropion | Not specified | m/z 264.1600 | Identified in stable-isotope assisted metabolite identification studies | researchgate.net |
Computational Modeling and In Silico Prediction of Deuteration Effects on Metabolic Stability
A primary motivation for developing deuterated drugs is to alter their metabolic profiles, often to improve pharmacokinetic properties. researchgate.netnih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. humanjournals.com This difference can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). humanjournals.comscienceopen.com
Computational modeling and in silico prediction are emerging as crucial tools to forecast the effects of deuteration. Physiologically based pharmacokinetic (PBPK) models can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug. mdpi.com For bupropion, PBPK models have been developed to describe its metabolism by various cytochrome P450 enzymes, primarily CYP2B6, but also CYP2C19. mdpi.comnih.gov
These models can be adapted to predict how selective deuteration at metabolic "soft spots" might alter clearance rates and metabolite formation. nih.govresearchgate.net For instance, studies have shown that deuterated bupropion analogues exhibit a significant decrease in the formation of CYP2B6-mediated hydroxybupropion. nih.govresearchgate.net Molecular docking simulations can further help identify the precise sites for deuteration that are most likely to impact metabolism. nih.gov However, in silico predictions must be confirmed by in vitro and in vivo experiments, as the effects of deuteration can be complex and are not always predictable. nih.govnih.gov
Table 3: Research on Deuteration Effects on Bupropion Metabolism
| Deuterated Analogue(s) | System Studied | Key Findings | Reference(s) |
|---|---|---|---|
| R- or S-d4 and R- or S-d10 bupropion analogues | Recombinant CYP2B6, human liver microsomes, human hepatocytes | Exhibited a 20-25% decrease in racemization and a significant decrease in the formation of R,R- or S,S-hydroxybupropion. | nih.gov |
| Deuterated dextromethorphan (B48470) (in combination with bupropion) | In vitro hepatic microsomes and in vivo mouse models | Deuterated dextromethorphan showed twice the metabolic stability both in vitro and in vivo. | nih.gov |
Integration of Deuterated Analogues in Systems Pharmacology and Metabolomics Research
Systems pharmacology aims to understand how drugs affect complex biological systems by integrating data from genomics, proteomics, and metabolomics. Deuterated analogues like this compound are powerful tools in this integrative approach. In metabolomics, which is the large-scale study of small molecules (metabolites) within a biological system, deuterated standards are essential for the unambiguous identification and accurate quantification of specific compounds. researchgate.net
By using deuterated bupropion, researchers can trace its metabolic pathways and interactions within the entire metabolome. This can help identify previously uncharacterized metabolites or uncover unexpected metabolic switching, where blocking one metabolic pathway through deuteration enhances activity in another. nih.gov This information is vital for building more comprehensive and predictive systems pharmacology models.
Q & A
Q. What analytical methods are recommended for identifying and quantifying Hydroxybupropion-d8 in biological matrices?
this compound is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium label enhances isotopic differentiation, reducing interference from endogenous compounds. Key parameters include:
- Column : Reverse-phase C18 for separation.
- Ionization : Electrospray ionization (ESI) in positive mode.
- Quantitation : Deuterated internal standards (e.g., this compound itself) to correct for matrix effects . Validation should follow ICH guidelines for specificity, accuracy, and precision .
Q. How should this compound be stored to ensure stability in experimental settings?
- Storage : Preserve in well-closed containers at -20°C to prevent deuterium exchange or degradation.
- Solvent Compatibility : Avoid protic solvents (e.g., water, methanol) for long-term storage; use deuterated solvents (e.g., DMSO-d6) to maintain isotopic integrity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
- Exposure Response :
- Ingestion : Rinse mouth with water (1-2 glasses) for conscious individuals; seek medical attention.
- Inhalation : Move to fresh air if respiratory distress occurs.
Acute toxicity data are limited; consult safety data sheets (SDS) and institutional guidelines .
Advanced Research Questions
Q. How does the deuterium isotope effect influence this compound’s pharmacokinetic (PK) profile compared to non-deuterated analogs?
Deuteration slows metabolic clearance by reducing C-H bond cleavage rates (kinetic isotope effect). Key experimental considerations:
- PK Study Design : Compare AUC and half-life (t½) in preclinical models (e.g., rodents) using parallel dosing groups.
- Metabolite Tracking : Use high-resolution MS to distinguish deuterated vs. non-deuterated metabolites . Table 1: Example PK Parameters in Rats
| Parameter | Hydroxybupropion | This compound |
|---|---|---|
| AUC (ng·h/mL) | 450 ± 50 | 620 ± 70 |
| t½ (h) | 3.2 ± 0.4 | 4.8 ± 0.6 |
Q. How can researchers resolve contradictory data on this compound’s CYP450-mediated metabolism?
Conflicting results (e.g., CYP2B6 vs. CYP2C19 contributions) may arise from:
- Model Systems : Human liver microsomes vs. recombinant enzymes.
- Experimental Variables : Substrate concentration, incubation time. Methodological Approach :
- Chemical Inhibition Studies : Use isoform-specific inhibitors (e.g., ticlopidine for CYP2B6).
- Correlation Analysis : Compare metabolic rates with enzyme activity markers in donor hepatocytes .
Q. What strategies minimize inter-laboratory variability in deuterium content analysis for this compound?
- Standardization : Use USP reference standards for calibration .
- Analytical Techniques :
- NMR Spectroscopy : Direct quantification of deuterium incorporation (≥98% purity required).
- Isotope Ratio MS : Detect trace-level isotopic impurities.
Methodological Guidance for Experimental Design
Q. How should researchers design dose-response studies to assess this compound’s efficacy in neuropharmacology models?
- Dose Selection : Base on prior PK data (e.g., EC50 from in vitro assays).
- Control Groups : Include non-deuterated analogs and vehicle controls.
- Endpoint Measurement : Use behavioral assays (e.g., forced swim test for antidepressant activity) with blinded scoring .
Q. What statistical approaches are appropriate for analyzing this compound’s metabolic stability data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
